

# Physicochemical Properties of Benzylamine: An In-depth Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Benzylamine**

Cat. No.: **B3021747**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**Benzylamine** ( $C_6H_5CH_2NH_2$ ), a primary arylamine, serves as a versatile building block in organic synthesis and is a key intermediate in the production of numerous pharmaceuticals, agrochemicals, and dyes. A thorough understanding of its physicochemical properties is paramount for its effective application in research and development, particularly in drug design and formulation where properties such as solubility,  $pK_a$ , and lipophilicity are critical determinants of a molecule's pharmacokinetic and pharmacodynamic profile. This technical guide provides a comprehensive overview of the core physicochemical properties of **benzylamine**, detailed experimental protocols for their determination, and visual representations of relevant chemical and biological pathways.

## Quantitative Physicochemical Data

The fundamental physicochemical properties of **benzylamine** are summarized in the tables below for easy reference and comparison.

Table 1: General and Physical Properties of **Benzylamine**

| Property                              | Value                            | Reference(s)                                                                                        |
|---------------------------------------|----------------------------------|-----------------------------------------------------------------------------------------------------|
| Molecular Formula                     | C <sub>7</sub> H <sub>9</sub> N  | <a href="#">[1]</a>                                                                                 |
| Molecular Weight                      | 107.15 g/mol                     | <a href="#">[1]</a>                                                                                 |
| Appearance                            | Colorless to light yellow liquid | <a href="#">[1]</a>                                                                                 |
| Odor                                  | Strong, ammonia-like             | <a href="#">[1]</a>                                                                                 |
| Density                               | 0.981 g/mL at 25 °C              | <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>                                         |
| Melting Point                         | 10 °C                            | <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a> |
| Boiling Point                         | 184-185 °C                       | <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a> |
| Refractive Index (n <sub>20/D</sub> ) | 1.543                            | <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a>                     |

Table 2: Solubility and Partitioning Properties of **Benzylamine**

| Property                                   | Value                                                            | Reference(s)                                                                    |
|--------------------------------------------|------------------------------------------------------------------|---------------------------------------------------------------------------------|
| Solubility in Water                        | Miscible                                                         | <a href="#">[5]</a> <a href="#">[6]</a> <a href="#">[7]</a>                     |
| Solubility in Organic Solvents             | Miscible in ethanol, diethyl ether, acetone, benzene, chloroform | <a href="#">[5]</a> <a href="#">[6]</a>                                         |
| pKa (Acidity of conjugate acid)            | 9.34                                                             | <a href="#">[5]</a> <a href="#">[6]</a> <a href="#">[8]</a> <a href="#">[9]</a> |
| logP (Octanol-Water Partition Coefficient) | 1.09                                                             | <a href="#">[7]</a> <a href="#">[8]</a>                                         |

Table 3: Safety-Related Properties of **Benzylamine**

| Property                 | Value              | Reference(s)                                                                                            |
|--------------------------|--------------------|---------------------------------------------------------------------------------------------------------|
| Flash Point              | 65 °C (closed cup) | <a href="#">[10]</a> <a href="#">[11]</a>                                                               |
| Autoignition Temperature | 405 °C             | <a href="#">[8]</a> <a href="#">[11]</a>                                                                |
| Vapor Pressure           | 1.2 hPa at 20 °C   | <a href="#">[4]</a> <a href="#">[10]</a> <a href="#">[12]</a> <a href="#">[13]</a> <a href="#">[14]</a> |

## Experimental Protocols

The following sections detail standardized methodologies for the determination of key physicochemical properties of liquid compounds such as **benzylamine**.

### Determination of Melting Point

The melting point of **benzylamine**, which is a liquid at room temperature, can be determined by the capillary method using a melting point apparatus upon cooling the sample.

- Apparatus: Melting point apparatus, capillary tubes, thermometer.
- Procedure:
  - A small amount of liquid **benzylamine** is introduced into a capillary tube, which is then sealed.
  - The capillary tube is placed in a cooling block of a melting point apparatus.
  - The sample is cooled at a controlled rate.
  - The temperature at which the first crystals appear is recorded as the onset of freezing.
  - The temperature at which the entire sample solidifies is recorded as the freezing point, which is equivalent to the melting point. For a pure compound, the melting range should be narrow.

### Determination of Boiling Point

The boiling point is determined as the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

- Apparatus: Thiele tube or other boiling point apparatus, thermometer, small test tube, capillary tube.
- Procedure:
  - A small volume of **benzylamine** is placed in a small test tube.

- A capillary tube, sealed at one end, is inverted and placed in the test tube with the open end submerged in the liquid.
- The apparatus is heated slowly and uniformly.
- As the temperature rises, a steady stream of bubbles will emerge from the capillary tube.
- The heat source is removed, and the liquid is allowed to cool slowly.
- The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.

## Determination of Density

The density of a liquid is its mass per unit volume.

- Apparatus: Pycnometer or hydrometer, analytical balance, and a temperature-controlled water bath.
- Procedure (using a pycnometer):
  - The empty pycnometer is weighed.
  - The pycnometer is filled with distilled water and placed in a constant temperature bath until it reaches thermal equilibrium. The volume is adjusted to the calibration mark, and the pycnometer is reweighed.
  - The pycnometer is dried, and the process is repeated with **benzylamine**.
  - The density is calculated by dividing the mass of the **benzylamine** by the volume of the pycnometer (determined from the mass and known density of water at that temperature).

## Determination of Solubility in Water

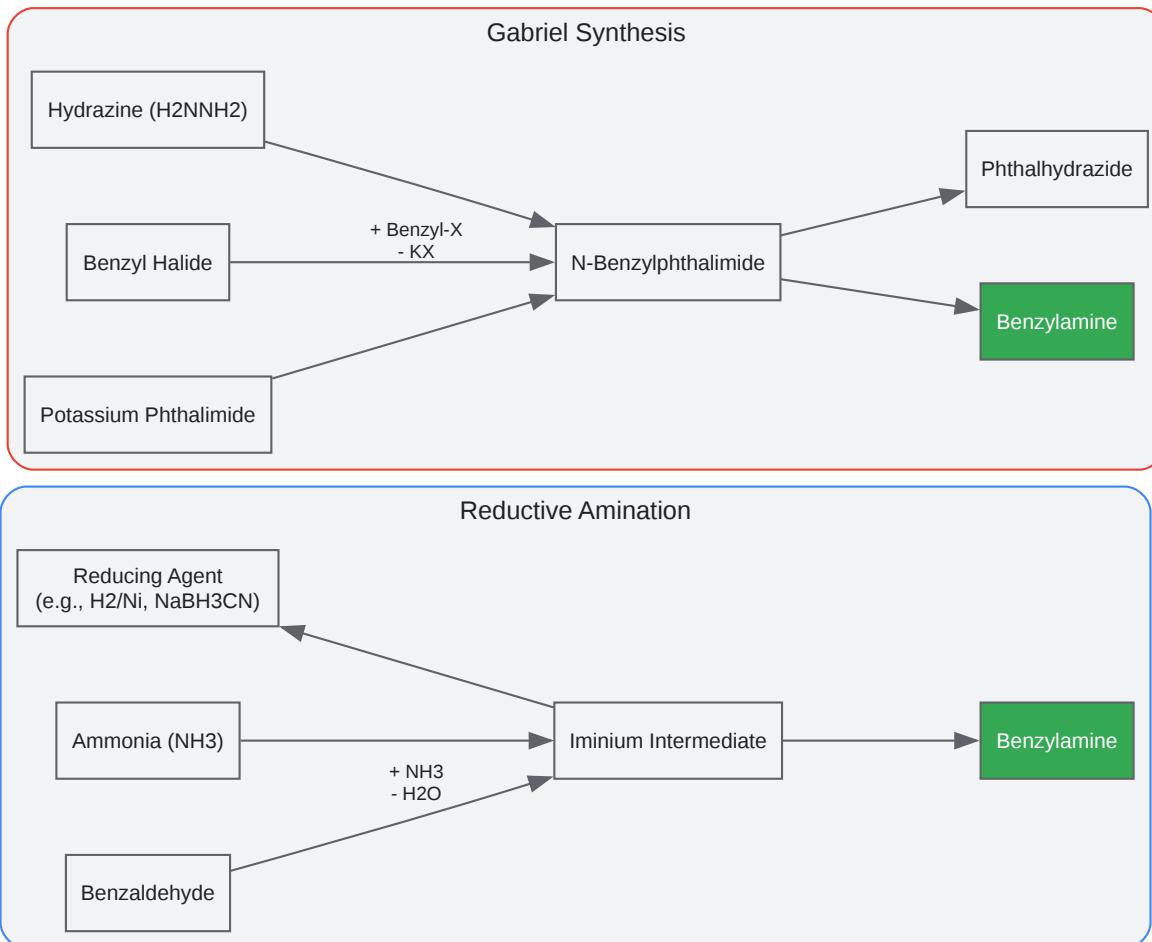
A qualitative assessment of miscibility can be made by simple observation. For quantitative determination, various methods can be employed.

- Apparatus: Vials, magnetic stirrer, analytical balance, and an analytical instrument for quantification (e.g., UV-Vis spectrophotometer or HPLC).
- Procedure:
  - An excess amount of **benzylamine** is added to a known volume of water in a vial at a constant temperature.
  - The mixture is stirred for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
  - The mixture is allowed to stand, and the aqueous phase is separated from any undissolved **benzylamine**, often by centrifugation and filtration.
  - The concentration of **benzylamine** in the aqueous phase is determined using a suitable analytical method that has been previously calibrated with standards of known concentration.

## Determination of pKa

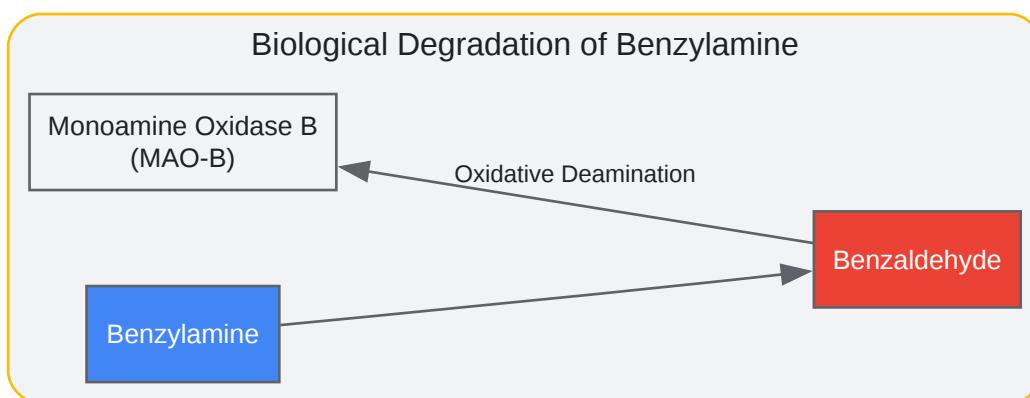
The pKa of an amine is typically determined by potentiometric titration.

- Apparatus: pH meter with a combination electrode, burette, beaker, magnetic stirrer.
- Procedure:
  - A known concentration of **benzylamine** is dissolved in water.
  - The solution is titrated with a standardized solution of a strong acid (e.g., HCl).
  - The pH of the solution is measured after each addition of the titrant.
  - A titration curve is generated by plotting the pH versus the volume of titrant added.
  - The pKa is the pH at the half-equivalence point, where half of the **benzylamine** has been protonated.


# Determination of logP (Octanol-Water Partition Coefficient)

The shake-flask method is the classical approach for determining the octanol-water partition coefficient.

- Apparatus: Separatory funnel, mechanical shaker, centrifuge, analytical instrument for quantification (e.g., HPLC-UV).
- Procedure:
  - Water and n-octanol are mutually saturated by shaking them together and allowing the phases to separate.
  - A known amount of **benzylamine** is dissolved in one of the phases.
  - The solution is placed in a separatory funnel with a known volume of the other phase.
  - The funnel is shaken for a set period to allow for partitioning, and then the mixture is centrifuged to ensure complete phase separation.
  - The concentration of **benzylamine** in both the aqueous and octanolic phases is determined.
  - The logP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.


## Visualizations

The following diagrams illustrate key synthetic and metabolic pathways involving **benzylamine**.



[Click to download full resolution via product page](#)

**Caption:** Common synthetic routes to **benzylamine**.



[Click to download full resolution via product page](#)

**Caption:** Metabolic pathway of **benzylamine**.

## Conclusion

This technical guide has provided a detailed compilation of the essential physicochemical properties of **benzylamine**, along with standardized experimental protocols for their determination. The presented data and methodologies are crucial for scientists and researchers in various fields, particularly in drug development, where a precise understanding of a molecule's characteristics is fundamental to its successful application. The inclusion of visual diagrams for key synthetic and metabolic pathways further aids in comprehending the chemical and biological context of **benzylamine**. This guide serves as a valuable resource for the effective and safe utilization of **benzylamine** in a laboratory and industrial setting.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Benzylamine | C<sub>6</sub>H<sub>5</sub>CH<sub>2</sub>NH<sub>2</sub> | CID 7504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]

- 4. Design, Synthesis, Antibacterial Activity, and Mechanism of Action of Coumarin Derivatives Containing Benzylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 7. reductive amination w/ n-methyl benzylamine- help! , Hive Methods Discourse [chemistry.mdma.ch]
- 8. brainly.com [brainly.com]
- 9. researchgate.net [researchgate.net]
- 10. US4163025A - Process for the production of benzylamine and dibenzylamine - Google Patents [patents.google.com]
- 11. Benzylamine synthesis - chemicalbook [chemicalbook.com]
- 12. researchgate.net [researchgate.net]
- 13. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 14. Bioactivation of benzylamine to reactive intermediates in rodents: formation of glutathione, glutamate, and peptide conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Physicochemical Properties of Benzylamine: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3021747#physicochemical-properties-of-benzylamine]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)